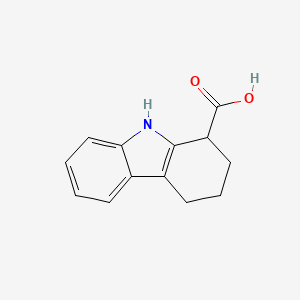

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

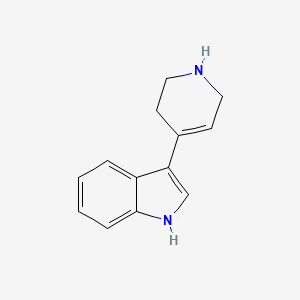

The synthesis of tetrahydrocarbazole embedded styrene atropisomers has been reported via the reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole . The reaction proceeds through in situ vinylidene ortho-quinone methide (VQM) intermediate formation .Molecular Structure Analysis

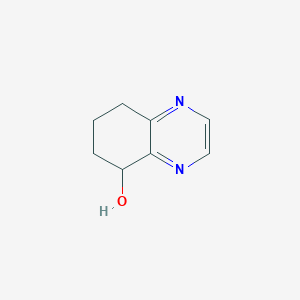

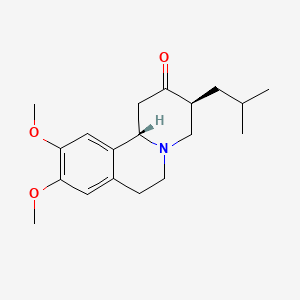

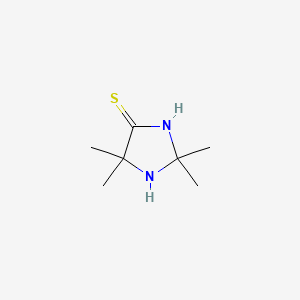

The molecular formula of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is C13H13NO2 . The molecular weight is 215.25 g/mol . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole proceeds through in situ vinylidene ortho-quinone methide (VQM) intermediate formation . This suggests that the compound can participate in reactions involving the formation of VQM intermediates .Physical and Chemical Properties Analysis

The compound has a molecular weight of 215.25 g/mol . It has a topological polar surface area of 53.1 Ų . The compound has a rotatable bond count of 1 . The exact mass is 215.094628657 g/mol . The compound is solid in form .Aplicaciones Científicas De Investigación

Anticancer Activity

2,3,4,9-Tetrahydro-1H-carbazole derivatives have been explored for their potential anticancer activity. A study by Chaudhary and Chaudhary (2016) involved synthesizing such derivatives and testing them against the A-549 cell line. The results indicated significant activity in some derivatives, highlighting the compound's potential in cancer treatment research.

Spectroscopic Exploration and Fluorescent Probes

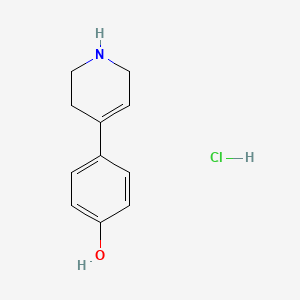

Carbazole derivatives are also significant in spectroscopic studies. Mitra et al. (2013) synthesized fluorescent carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole. These compounds exhibit shifts in fluorescence maxima in different solvents, indicating their usefulness as fluorescent probes sensitive to environmental changes.

Corrosion Inhibition

Carbazole derivatives have applications in corrosion inhibition. In a study by Nwankwo et al. (2018), 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid and related compounds showed effectiveness in inhibiting mild steel corrosion in both abiotic and biotic environments.

Synthesis of Heteroarenes

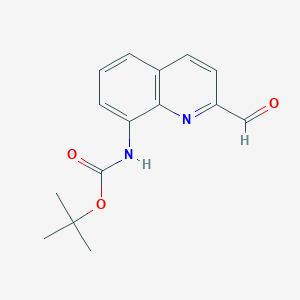

The compound is integral in the synthesis of various heteroarenes. Yamashita et al. (2009) demonstrated the use of palladium-catalyzed oxidative coupling reactions of N-substituted indoles or their carboxylic acid derivatives with alkynes to synthesize heteroarenes, including 1,2,3,4-tetrasubstituted carbazoles.

Biotransformation Studies

Carbazole derivatives have been studied for their biotransformation capabilities. Waldau et al. (2009) researched the bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole, revealing insights into their pharmacological applications and environmental impact.

Antinociceptive Activity

The compound has been investigated for its antinociceptive (pain-relieving) properties. Rajasekaran and Thampi (2005) synthesized derivatives and tested them for antinociceptive activity, indicating potential therapeutic applications.

Safety and Hazards

The compound should be handled with care. It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .

Propiedades

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLIXPBSNSYURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587918 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42497-46-1 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3024288.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B3024305.png)